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Introduction
Indinavir Sulfate Ethanolate is a potent inhibitor of the human immunodeficiency virus (HIV)

protease, an enzyme critical for the viral life cycle.[1][2] As a key component of highly active

antiretroviral therapy (HAART), understanding its pharmacokinetic profile is paramount for

optimizing dosing regimens, minimizing toxicity, and managing drug-drug interactions. These

application notes provide a comprehensive overview of the methodologies used in the

pharmacokinetic evaluation of Indinavir, including detailed experimental protocols and data

presentation.

Pharmacokinetic Profile of Indinavir
Indinavir is characterized by rapid absorption in a fasted state, with peak plasma

concentrations (Tmax) achieved approximately 0.8 hours after oral administration.[3][4] The

drug exhibits a greater than dose-proportional increase in plasma concentrations over a dose

range of 200-1000 mg.[3] It is approximately 60% bound to human plasma proteins.[2][3] The

elimination half-life of Indinavir is relatively short, around 1.8 hours.[3]

Effect of Food
The absorption of Indinavir is significantly affected by food. Administration with a high-fat, high-

calorie meal can reduce the area under the plasma concentration-time curve (AUC) by
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approximately 77% and the maximum plasma concentration (Cmax) by about 84%.[3][4]

However, lighter meals have been shown to have little to no significant effect on its absorption.

[3][4]

Metabolism and Excretion
Indinavir is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4)

isoenzyme, resulting in one glucuronide conjugate and six oxidative metabolites.[1][2][3]

Consequently, co-administration with drugs that are also metabolized by, inhibit, or induce

CYP3A4 can lead to significant drug interactions.[3][5] Less than 20% of the administered dose

is excreted unchanged in the urine.[2][3]

Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Indinavir from various

studies.

Table 1: Pharmacokinetic Parameters of Indinavir in
Healthy Adults (800 mg every 8 hours)

Parameter Mean Value Standard Deviation

AUC (nM•hour) 30,691 ± 11,407

Cmax (nM) 12,617 ± 4037

Trough Conc. (nM) 251 ± 178

Tmax (hours) 0.8 ± 0.3

Half-life (hours) 1.8 ± 0.4

Data sourced from[3]

Table 2: Pharmacokinetic Parameters of Indinavir in
Special Populations
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Population
Dosing
Regimen

AUC (nM•hour) Cmax (nM)
Trough Conc.
(nM)

Pediatric (4-15

years)

500 mg/m² every

8 hours
38,742 ± 24,098 17,181 ± 9809 134 ± 91

Hepatic

Insufficiency

(mild to

moderate)

Single 400 mg

dose

~60% higher

mean AUC
- -

Data sourced from[3][5]

Table 3: Performance of LC-MS/MS Methods for Indinavir
Quantification

Parameter Method 1 (PPT) Method 2 (PPT) Method 3 (SPE)

Linearity Range

(ng/mL)
3.0 - 12,320 30 - 15,000 0.2 - 1,000

LLOQ (ng/mL) 3.0 30 0.2

Intra-day Precision

(%CV)
< 10% < 8.5% < 10.3%

Inter-day Precision

(%CV)
< 12% < 9.2% < 11.2%

Intra-day Accuracy (%

bias)
Within ± 10% Within ± 7.5% Within ± 9.8%

Data sourced from[6]

Experimental Protocols
Bioanalytical Method for Indinavir Quantification in
Plasma using LC-MS/MS
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This protocol outlines a common method for the determination of Indinavir concentrations in

human plasma, a critical component of any pharmacokinetic study.

1. Sample Preparation (Protein Precipitation)

To a 100 µL aliquot of human plasma, add an internal standard.

Precipitate the plasma proteins by adding 200 µL of acetonitrile.

Vortex the mixture for 1 minute.

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis

Liquid Chromatography:

Use a suitable C18 reverse-phase column.

Employ a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer

(e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

Mass Spectrometry:

Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source

operating in positive ion mode.

Monitor the multiple reaction monitoring (MRM) transitions for Indinavir (e.g., m/z 614.3 →

421.2) and the internal standard.[7]

3. Calibration and Quantification

Prepare a calibration curve by spiking known concentrations of Indinavir into blank plasma.

[8]

Process the calibration standards and quality control samples alongside the study samples.
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Quantify the Indinavir concentration in the unknown samples by interpolating from the linear

regression of the calibration curve.[8]

In Vivo Pharmacokinetic Study Protocol (Human)
This protocol provides a general framework for conducting a single-dose pharmacokinetic study

of Indinavir in healthy volunteers.

1. Study Design

Conduct a single-center, open-label, single-dose study.

Enroll healthy adult volunteers who have provided informed consent.

Subjects should be fasted overnight prior to drug administration.

2. Dosing and Sample Collection

Administer a single oral dose of Indinavir Sulfate Ethanolate (e.g., 800 mg) with water.

Collect serial blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA)

at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours

post-dose).

3. Plasma Processing

Centrifuge the blood samples to separate the plasma.

Store the plasma samples at -80°C until bioanalysis.

4. Pharmacokinetic Analysis

Analyze the plasma samples for Indinavir concentrations using a validated bioanalytical

method (as described above).

Calculate the key pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) using non-

compartmental analysis software.
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Caption: Metabolic pathway of Indinavir.
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Caption: General workflow for a pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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